molecular formula C2H4Cl2O2S B042494 2-Chloroethanesulfonyl chloride CAS No. 1622-32-8

2-Chloroethanesulfonyl chloride

Cat. No.: B042494
CAS No.: 1622-32-8
M. Wt: 163.02 g/mol
InChI Key: VHCSBTPOPKFYIU-UHFFFAOYSA-N
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Description

Chemical Properties: 2-Chloroethanesulfonyl chloride (CAS 1622-32-8) is a reactive organosulfur compound with the molecular formula C₂H₄Cl₂O₂S and molecular weight 163.02 g/mol . It is a colorless to pale yellow liquid with a density of 1.56 g/mL and a boiling point of 84–86°C at 15 mmHg . The compound is highly moisture-sensitive and reacts exothermically with water, producing hydrochloric acid and sulfonic acid derivatives . Its reactivity stems from the sulfonyl chloride (-SO₂Cl) and chloroethyl (-CH₂CH₂Cl) groups, enabling diverse applications in organic synthesis.

Synthesis:
Two primary routes are documented:

From hydroxyethyl sulfonate sodium: Achieves ~90% yield .

From 2-mercaptoethanol: Lower yield (~7%), making it less industrially viable .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethanesulfonyl chloride can be synthesized through the reaction of sodium isethionate with thionyl chloride. The reaction typically involves the following steps:

  • Sodium isethionate is dissolved in an appropriate solvent.
  • Thionyl chloride is added dropwise to the solution under controlled temperature conditions.
  • The reaction mixture is stirred until the completion of the reaction.
  • The product is then extracted and purified .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically distilled under vacuum to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Sulfonamides

Overview:
CESC is a key reagent in the synthesis of sulfonamide drugs, which are crucial for treating bacterial infections. The compound facilitates the introduction of sulfonyl groups into amines, leading to the formation of sulfonamides.

Case Study:
A notable reaction involves the formation of N-octadecylethanesulfonamide from CESC and octadecylamine in the presence of triethylamine. This reaction highlights the utility of CESC in producing long-chain sulfonamides, which can exhibit enhanced biological activity due to their hydrophobic nature .

Pharmaceutical Development

Overview:
In pharmaceutical research, CESC is employed to create intermediates for active pharmaceutical ingredients (APIs). Its ability to introduce sulfonyl groups enhances the reactivity and functionality of various organic molecules.

Applications:

  • Synthesis of Vinyl Sulfonamides: CESC has been utilized in one-pot reactions to synthesize vinyl sulfonamides with diverse diene moieties, expanding the library of potential drug candidates .
  • Thia-Michael Protocol: The compound is also used in intramolecular thia-Michael reactions to produce complex heterocyclic structures such as 1,5,2-dithiazepine 1,1-dioxides .

Organic Synthesis

Overview:
CESC serves as a valuable reagent in organic synthesis for introducing sulfonyl groups into various substrates. This modification can significantly alter the chemical properties and reactivity of the target compounds.

Data Table: Common Reactions Involving CESC

Reaction TypeSubstratesProducts
SulfonylationAminesSulfonamides
Michael AdditionDienesVinyl Sulfonamides
Polymer ModificationPolymersEnhanced performance coatings

Research in Biochemistry

Overview:
In biochemical research, CESC is used for studying enzyme inhibition and protein modification. These studies are essential for understanding biological processes and designing new therapeutic agents.

Case Study:
Research has demonstrated that CESC can modify specific amino acid residues in proteins, leading to insights into enzyme mechanisms and potential drug targets .

Polymer Chemistry

Overview:
CESC is applied in polymer chemistry to modify the properties of polymers. This modification can improve performance characteristics such as adhesion, flexibility, and resistance to environmental factors.

Applications:

  • Coatings: The incorporation of sulfonyl groups via CESC enhances the durability and chemical resistance of polymer coatings.
  • Adhesives: Modifications using CESC can lead to adhesives with improved bonding strength and thermal stability .

Safety Considerations

While CESC has numerous applications, it is crucial to handle this compound with care due to its hazardous nature. It is a severe skin and eye irritant and can produce toxic gases upon contact with water. Proper safety protocols should be implemented during its use in laboratory settings .

Mechanism of Action

The mechanism of action of 2-chloroethanesulfonyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Compatibility

Compound Key Functional Groups Reactivity Highlights Reference
2-Chloroethanesulfonyl chloride -SO₂Cl, -CH₂CH₂Cl - Efficient in sulfonylation with amines (e.g., synthesis of sultams and sulfonamides) .
- Limited in radiolabeling ([¹⁸F]ESF) due to unsuccessful direct routes .
2-Chloro-6-methylbenzenesulfonyl chloride -SO₂Cl, -CH₃, -Cl (aromatic) - Aromatic sulfonyl chloride; slower nucleophilic substitution due to steric hindrance.
- Preferred in electrophilic aromatic substitutions.
2,2,2-Trifluoroethanesulphonyl chloride -SO₂Cl, -CF₃ - Enhanced electrophilicity from electron-withdrawing -CF₃ group.
- Useful in fluorinated compound synthesis.

Key Differences :

  • Aliphatic vs. Aromatic Reactivity : this compound’s aliphatic -CH₂CH₂Cl allows nucleophilic displacement (e.g., with amines), while aromatic analogs like 2-chloro-6-methylbenzenesulfonyl chloride favor electrophilic substitution .
  • Fluorinated Derivatives: 2,2,2-Trifluoroethanesulphonyl chloride’s -CF₃ group increases stability against hydrolysis compared to non-fluorinated analogs .

Unique Advantages of this compound :

  • Dual Reactivity : The chloroethyl group enables sequential reactions (e.g., sulfonylation followed by cyclization) .
  • Compatibility with Flow Chemistry : Effective in microfluidic systems for high-yield (>95%) fluorine exchange .

Market and Industrial Relevance

  • Global Demand : this compound has sustained use in pharmaceuticals (e.g., sultam libraries) and agrochemicals, with market projections to 2046 .
  • Competitors: Ethanesulfonyl chloride: Cheaper but less versatile.

Price Comparison :

  • This compound: ~$3,850 for a single-user license (2019 report) .
  • 2-Chloro-6-methylbenzenesulfonyl chloride: Priced lower (~$100–200/g) due to niche applications .

Biological Activity

2-Chloroethanesulfonyl chloride (CESC) is an important compound in organic synthesis, particularly known for its role as a sulfonylating agent. This article explores its biological activity, including its antimicrobial properties, potential applications in drug design, and the mechanisms underlying its effects on biological systems.

This compound is characterized by the presence of a chloro group attached to an ethanesulfonyl moiety. It is synthesized through various methods, including reactions involving sodium isethionate and thionyl chloride, leading to high-purity yields suitable for further applications in medicinal chemistry .

Biological Activity Overview

The biological activity of CESC primarily stems from its ability to interact with biological molecules, particularly through its sulfonamide functional group. Compounds containing sulfonamide groups are often associated with antimicrobial properties, as seen in many clinically relevant sulfa drugs. The following sections detail specific areas of biological activity.

Antimicrobial Properties

CESC has demonstrated significant antimicrobial activity against various bacterial strains. Studies show that compounds derived from CESC exhibit enhanced efficacy against Gram-positive bacteria, highlighting its potential as an antibacterial agent .

  • Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of CESC have lower MIC values compared to non-chlorinated counterparts, suggesting a stronger antibacterial effect. For instance, chlorinated derivatives showed improved activity against Staphylococcus aureus and other pathogens.

Antiproliferative Effects

In vitro studies have explored the antiproliferative effects of CESC derivatives on cancer cell lines. Notably, compounds derived from CESC have shown promising results against breast cancer cell lines such as MDA-MB-231. The presence of the chloro group appears to enhance the compound's ability to inhibit cell growth and induce apoptosis .

  • Case Study : A study evaluating the antiproliferative effects of various chloro-substituted sulfonamides reported that CESC derivatives exhibited IC50 values in the micromolar range against aggressive cancer cell lines, indicating their potential as chemotherapeutic agents.

The mechanisms through which CESC exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar compounds with sulfonamide groups are known to inhibit enzymes critical for bacterial survival and proliferation, such as dihydropteroate synthase. This inhibition disrupts folate synthesis, leading to bacterial cell death.
  • Interaction with Lipid Membranes : Studies using fluorescence quenching assays have shown that CESC can interact with lipid bilayers, potentially altering membrane integrity and function, which may contribute to its antimicrobial properties .

Applications in Drug Design

Given its biological activity, CESC serves as a valuable scaffold for developing new pharmaceuticals. Its ability to modify biological targets makes it a candidate for designing novel antimicrobial agents and anticancer drugs.

Compound Activity Target
This compoundAntimicrobialBacterial enzymes
2-(2-Chloroethanesulfonyl)ethan-1-amineAntiproliferativeCancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2-Chloroethanesulfonyl Chloride, and how do their yields compare?

Two primary synthesis routes are documented:

  • Method 1 : Reaction of sodium hydroxyethyl sulfonate with chlorinating agents (e.g., PCl₅ or SOCl₂), yielding ~90% .
  • Method 2 : Using 2-mercaptoethanol as a starting material, yielding ~7% .
    Recommendation : Optimize Method 1 for higher efficiency. Monitor reaction conditions (temperature, stoichiometry) to minimize byproducts.

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear fluorinated rubber gloves (0.7 mm thickness, >480 min penetration resistance) and full-face shields .
  • Ventilation : Use fume hoods or local exhaust ventilation to limit vapor exposure .
  • Storage : Store in inert, moisture-free environments (e.g., under argon) in sealed containers .
  • Incompatibilities : Avoid contact with water (decomposes violently), oxidizers (e.g., KMnO₄), and strong bases .

Q. How should researchers purify and store this compound to ensure stability?

  • Purification : Distillation under reduced pressure (boiling point: 84–86°C at 15 mmHg) .
  • Storage : Use amber glass containers in dry, refrigerated conditions (2–8°C) . Conduct periodic moisture checks via Karl Fischer titration.

Q. What are the key physical and chemical properties relevant to experimental design?

PropertyValueReference
Molecular Weight163.02 g/mol
Boiling Point84–86°C (15 mmHg)
Density1.56 g/mL at 25°C
Water ReactivityDecomposes
Flash Point>110°C (non-flammable)

Advanced Research Questions

Q. What reaction mechanisms involve this compound in heterocyclic synthesis?

  • Sulfonylation/Thia-Michael Addition : Used in one-pot synthesis of 1,5,2-dithiazepine 1,1-dioxides. The sulfonyl chloride reacts with cysteine ethyl ester, followed by intramolecular cyclization .
  • Mechanistic Insight : The electron-withdrawing sulfonyl group facilitates nucleophilic attack, enabling regioselective bond formation .

Q. How can researchers resolve contradictions in reported physical states (solid vs. liquid)?

  • Discrepancy : Some sources describe it as a "white to pale yellow solid" , while others note a "clear, slightly yellow to brown liquid" .
  • Resolution : Characterize purity and temperature dependence using differential scanning calorimetry (DSC) or melting point analysis. Impurities or hydration may alter physical state.

Q. What analytical techniques are effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm structure (e.g., δ 3.8 ppm for CH₂Cl group).
  • FT-IR : Peaks at 1360–1380 cm⁻¹ (S=O stretching) and 750 cm⁻¹ (C-Cl) .
  • GC-MS : Monitor purity and decomposition products (e.g., HCl, sulfonic acids) .

Q. What are the decomposition pathways under different environmental conditions?

ConditionDecomposition ProductsReference
Hydrolysis (H₂O)HCl, ethanesulfonic acid
Oxidation (KMnO₄)SO₂, Cl₂
Thermal (>150°C)Chlorinated hydrocarbons

Q. How can chronic toxicity risks be assessed given limited long-term data?

  • Gaps : No chronic toxicity studies are available .
  • Proposed Methods :
    • In vitro : Cytotoxicity assays (e.g., MTT) on human cell lines.
    • In vivo : Repeat-dose studies in rodents (28–90 days) with histopathology .
    • Computational : QSAR models to predict bioaccumulation and mutagenicity.

Q. What material compatibility considerations are essential for flow chemistry systems?

  • Compatible Materials : Glass-lined reactors, PTFE tubing (resistant to chlorination).
  • Avoid : Stainless steel (corrodes with HCl byproducts) .
  • Optimization : Use inert perfluorinated elastomers (e.g., Kalrez®) for seals .

Properties

IUPAC Name

2-chloroethanesulfonyl chloride
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InChI

InChI=1S/C2H4Cl2O2S/c3-1-2-7(4,5)6/h1-2H2
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InChI Key

VHCSBTPOPKFYIU-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)S(=O)(=O)Cl
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Molecular Formula

C2H4Cl2O2S
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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DSSTOX Substance ID

DTXSID5061825
Record name (2-Chloroethyl)sulphonyl chloride
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Molecular Weight

163.02 g/mol
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Physical Description

Ethanesulfonyl chloride, 2-chloro- appears as a liquid. Density 1.56 g / cm3. Flash point exceeds 230 °F., Liquid; [CAMEO] Colorless liquid; [MSDSonline]
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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Record name Ethanesulfonylchloride, 2-chloro-
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Boiling Point

392 to 397 °F at 760 mmHg (EPA, 1998), 200-3 °C
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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Density

1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.555 at 20 °C/4 °C
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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CAS No.

1622-32-8
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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Record name 2-Chloroethanesulfonyl chloride
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Record name Ethanesulfonylchloride, 2-chloro-
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Record name Ethanesulfonyl chloride, 2-chloro-
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Record name (2-Chloroethyl)sulphonyl chloride
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Record name 2-Chloroethanesulfonyl Chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloroethanesulfonyl chloride
2-Chloroethanesulfonyl chloride
2-Chloroethanesulfonyl chloride
2-Chloroethanesulfonyl chloride
2-Chloroethanesulfonyl chloride
2-Chloroethanesulfonyl chloride

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